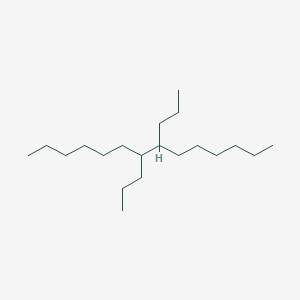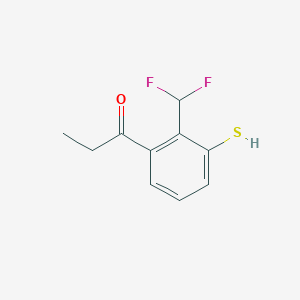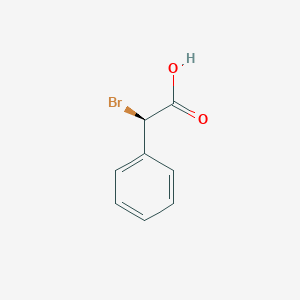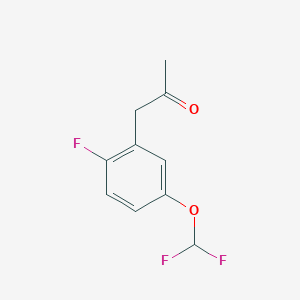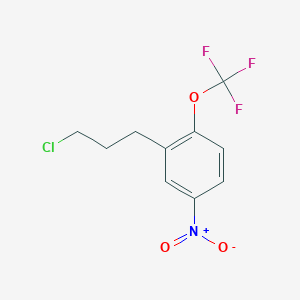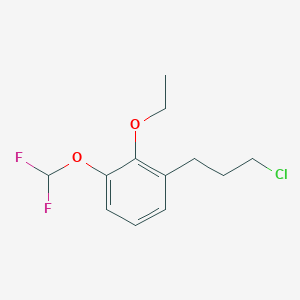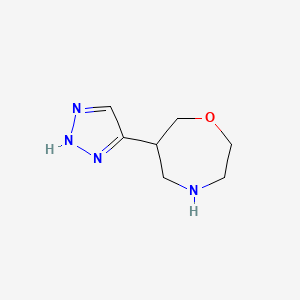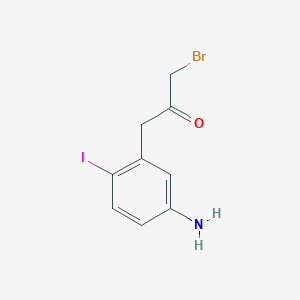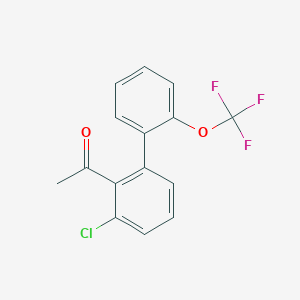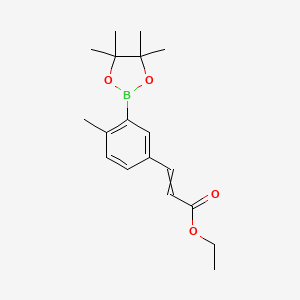
(E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with an ethyl acrylate group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the following steps:
Borylation Reaction: The starting material, 4-methylphenylboronic acid, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Acrylation Reaction: The boronic ester intermediate is then subjected to a Heck reaction with ethyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This step introduces the ethyl acrylate group to the phenyl ring, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The acrylate group can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol).
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, solvent (e.g., tetrahydrofuran or ethanol).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Alkane derivatives.
Applications De Recherche Scientifique
(E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The ethyl acrylate group provides additional reactivity, allowing the compound to undergo further transformations.
Molecular Targets and Pathways:
Boronic Ester Group: Reacts with diols and other nucleophiles, facilitating cross-coupling reactions and other transformations.
Ethyl Acrylate Group: Participates in addition and reduction reactions, providing versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the ethyl acrylate group, making it less versatile in certain synthetic applications.
4-Methylphenylboronic Acid: Similar structure but lacks the dioxaborolane ring, resulting in different reactivity and stability.
Ethyl Acrylate: Contains the acrylate group but lacks the boronic ester functionality, limiting its use in cross-coupling reactions.
Uniqueness: (E)-Ethyl 3-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to the combination of the boronic ester and ethyl acrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C18H25BO4 |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
ethyl 3-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H25BO4/c1-7-21-16(20)11-10-14-9-8-13(2)15(12-14)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3 |
Clé InChI |
CWVBTPLORRUWPH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




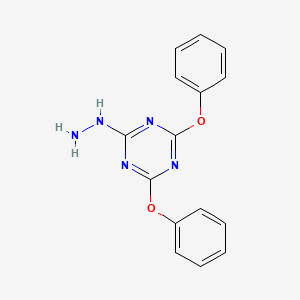
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
